molecular formula C25H19N3O4S2 B2520223 Methyl 4-(((4-(4-phenoxyphenyl)thiazol-2-yl)carbamothioyl)carbamoyl)benzoate CAS No. 398998-49-7

Methyl 4-(((4-(4-phenoxyphenyl)thiazol-2-yl)carbamothioyl)carbamoyl)benzoate

Cat. No. B2520223
CAS RN: 398998-49-7
M. Wt: 489.56
InChI Key: QSVJAXNPSBEZMW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . It also contains a phenoxyphenyl group and a carbamothioyl group.

Scientific Research Applications

Selective and Colorimetric Fluoride Chemosensors

Two novel anion sensors incorporating phenol hydroxyl and 1,3,4-oxadiazole groups were developed, showcasing specific responses to fluoride ions through colorimetric changes, aided by the strong intramolecular hydrogen bond within their structures. This property makes them promising candidates for selective fluoride ion detection in various scientific applications (Ma et al., 2013).

Intramolecular Chalcogen Bonding in Carbonyl Thiocarbamate

The study of O-methyl carbamothioates revealed significant insights into the structural and conformational properties influenced by intramolecular chalcogen bonding. This understanding could be pivotal in designing molecules with specific conformations for scientific research applications (Channar et al., 2020).

Synthesis of Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate

The synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a crucial intermediate for the total synthesis of bisbibenzyls, was optimized. This work could provide a foundation for the synthesis of natural products with diverse biological activities in scientific research (Hong-xiang, 2012).

Functionalization of Polymers by Thiol-Ene Coupling

The study presents scalable and clean synthesis protocols for incorporating protected thiol groups into functional precursors, facilitating the addition of various side groups onto polymers. This versatile approach has significant implications for the development of functional polymers in scientific research (David & Kornfield, 2008).

Future Directions

While specific future directions for this compound are not available in the retrieved data, thiazole derivatives are an active area of research due to their diverse biological activities . They are often used as starting points for the development of new drugs .

properties

IUPAC Name

methyl 4-[[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]carbamothioylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O4S2/c1-31-23(30)18-9-7-17(8-10-18)22(29)27-24(33)28-25-26-21(15-34-25)16-11-13-20(14-12-16)32-19-5-3-2-4-6-19/h2-15H,1H3,(H2,26,27,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVJAXNPSBEZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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